Product packaging for 2-Chloro-5-formylaminomethylpyridine(Cat. No.:CAS No. 151837-57-9)

2-Chloro-5-formylaminomethylpyridine

Cat. No.: B117977
CAS No.: 151837-57-9
M. Wt: 170.59 g/mol
InChI Key: DPFJSSDKNZREPF-UHFFFAOYSA-N
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Description

Contextual Significance within Pyridine (B92270) Chemistry Frameworks

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning its core structure appears in a multitude of biologically active compounds and approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and improves the water solubility of molecules, which are desirable traits for drug candidates. nih.gov

The specific substitution pattern of 2-Chloro-5-formylaminomethylpyridine makes it a particularly useful intermediate:

The 2-Chloro Group: The chlorine atom on the pyridine ring is a key reactive handle. It activates the ring for certain reactions and can be replaced through nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups (e.g., amines, ethers, or carbon-based substituents). This versatility is fundamental to creating diverse libraries of compounds for screening.

The 5-Formylaminomethyl Group: This side chain provides a point for extension and modification. The formamide (B127407) group is stable but can be hydrolyzed under certain conditions to reveal the primary amine, offering another route for functionalization. More commonly, it serves as a structural element that can participate in hydrogen bonding and other non-covalent interactions, which is crucial for how a molecule binds to a biological target like a protein or enzyme.

This dual functionality makes the molecule a valuable connector piece for linking different molecular fragments or for systematically modifying a lead compound to optimize its properties.

Overview of Academic Research Trajectories for Formylaminomethylpyridine Derivatives

Academic and industrial research involving formylaminomethylpyridine derivatives is primarily focused on their application as intermediates in the synthesis of high-value products, especially in the agrochemical and pharmaceutical sectors. googleapis.comguidechem.com The research trajectory for this class of compounds is not about studying them in isolation but about using them to build larger, more complex, and highly functionalized molecules.

The precursor, 2-chloro-5-aminomethylpyridine, is a well-known intermediate in the synthesis of neonicotinoid insecticides, highlighting the industrial relevance of this chemical framework. google.comnih.gov Research has focused on optimizing the synthesis of this precursor to make it more efficient and safer for large-scale production. googleapis.comgoogle.com

For derivatives like this compound, the research trajectory extends into several areas of medicinal chemistry:

Scaffold for Drug Discovery: These derivatives serve as starting points for creating novel compounds to be tested against various diseases. For instance, pyridine-based molecules are actively being investigated as anticancer agents, antivirals, and as antagonists for cell surface receptors involved in immunotherapy, such as the adenosine (B11128) A2A receptor. ekb.egnih.gov

Structure-Activity Relationship (SAR) Studies: In drug development, chemists synthesize a series of related compounds (analogues) to understand how specific structural changes affect biological activity. Formylaminomethylpyridine derivatives are ideal for such studies, as both the chloro- and the formylaminomethyl- positions can be systematically modified to probe interactions with a biological target.

Fragment-Based Drug Design: The molecule can be considered a "fragment" that can be combined with other small molecules to build a potent drug. The pyridine core provides a rigid and reliable anchor, while the functional groups allow for covalent linking to other fragments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O B117977 2-Chloro-5-formylaminomethylpyridine CAS No. 151837-57-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151837-57-9

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]formamide

InChI

InChI=1S/C7H7ClN2O/c8-7-2-1-6(4-10-7)3-9-5-11/h1-2,4-5H,3H2,(H,9,11)

InChI Key

DPFJSSDKNZREPF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CNC=O)Cl

Canonical SMILES

C1=CC(=NC=C1CNC=O)Cl

Synonyms

2-CHLORO-5-FORMYLAMINOMETHYLPYRIDINE

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 5 Formylaminomethylpyridine

Regioselective Synthesis Strategies for Substituted Pyridines

Achieving the desired substitution pattern on the pyridine (B92270) ring is a fundamental challenge in the synthesis of compounds like 2-Chloro-5-formylaminomethylpyridine. Regioselective strategies ensure that functional groups are introduced at the correct positions, avoiding the formation of unwanted isomers and simplifying purification processes. rsc.orgrsc.org The addition of Grignard reagents to pyridine N-oxides, for example, provides an efficient, mild, and transition-metal-free method for the regioselective synthesis of 2-substituted pyridines. rsc.orgrsc.org

The synthesis typically begins with a suitable precursor, which is then functionalized in a stepwise manner. A common and crucial intermediate is 2-chloro-5-methylpyridine (B98176).

One established route to 2-chloro-5-methylpyridine starts from 5-methyl-3,4-dihydro-2(1H)-pyridone. epo.org This precursor undergoes halogenation, where agents like chlorine or bromine add across the double bond of the pyridone ring, forming a dihalo intermediate. epo.org Subsequent dehydrohalogenation by heating, followed by chlorination, yields 2-chloro-5-methylpyridine. epo.org An alternative one-step process involves treating the dihalo intermediate directly with a chlorinating agent such as phosphorus oxychloride or phosgene (B1210022) in a high-boiling solvent at elevated temperatures (80°C to 130°C) to produce 2-chloro-5-methylpyridine. epo.orggoogle.com

Once 2-chloro-5-methylpyridine is obtained, the next critical step is the halogenation of the methyl group. This is typically a free-radical chlorination reaction to form 2-chloro-5-(chloromethyl)pyridine (B46043). google.com This reaction can be challenging as it may lead to polychlorinated by-products, necessitating careful control of reaction conditions to ensure monosubstitution. google.com

With the activated precursor, 2-chloro-5-(chloromethyl)pyridine, in hand, the formylaminomethyl side chain (-CH₂NHCHO) can be installed. This is generally accomplished through a two-step sequence: aminomethylation followed by formylation.

First, the chloromethyl group is converted to an aminomethyl group. This can be achieved by reacting 2-chloro-5-(chloromethyl)pyridine with an amine source. googleapis.com A related process for preparing 2-chloro-5-aminomethylpyridines involves the reaction of 2-chloro-5-trichloromethylpyridine with an amine and hydrogen in the presence of a hydrogenation catalyst. googleapis.com This highlights a pathway for converting a halogenated methyl group into an aminomethyl group. googleapis.com

Following the successful synthesis of 2-chloro-5-(aminomethyl)pyridine, the final step is the formylation of the primary amine. This can be accomplished using standard formylating agents, such as ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride, to yield the target compound, this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is increasingly important in chemical manufacturing to reduce environmental impact and improve process safety. For a multi-step synthesis like that of this compound, these principles can be applied at various stages.

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Research into pyridine synthesis has demonstrated the feasibility of solvent-free reaction conditions. For instance, multicomponent reactions to form functionalized pyridines have been successfully carried out without solvents, often using a recyclable catalyst at elevated temperatures. conicet.gov.artandfonline.com One approach uses a Wells-Dawson heteropolyacid as a catalyst for Hantzsch-like condensation reactions under solvent-free conditions at 80°C, affording functionalized pyridines in high yields (60–99%). conicet.gov.ar Another method employs cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) for the one-pot synthesis of 2,4,6-triarylpyridines, highlighting advantages like excellent yields, short reaction times, and easy work-up under solvent-free conditions. tandfonline.com The development of solvent- and halide-free methods, such as the C-H functionalization of pyridine N-oxides, further contributes to more sustainable synthetic routes. rsc.orgrsc.org

Catalysis is at the heart of green chemistry, offering pathways with higher efficiency, selectivity, and reduced waste. For pyridine synthesis, a range of catalytic systems are being explored.

Heterogeneous Catalysts : Zeolites have been used for the thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) to produce pyridines. rsc.org This approach is particularly noteworthy for its use of a bio-based starting material. rsc.org

Magnetically Recoverable Catalysts : To simplify catalyst separation and recycling, magnetic nanoparticles have been developed as catalyst supports. rsc.org These materials can be easily removed from the reaction mixture using an external magnet, making them highly suitable for sustainable industrial processes. rsc.org Various acidic and basic magnetic catalysts have been employed in multicomponent reactions to synthesize pyridine derivatives under solvent-free conditions. rsc.org

Electrocatalysis : Electrocatalytic methods offer a green alternative for hydrogenation reactions. The electrocatalytic hydrogenation of pyridines to piperidines has been achieved using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst at ambient temperature and pressure. acs.org This method avoids the need for high-pressure hydrogen gas and acidic additives, contributing to a safer and more sustainable process. acs.org

Interactive Table: Comparison of Catalytic Systems for Pyridine Synthesis

Catalyst TypeExample CatalystKey AdvantagesRelevant ConditionsSource(s)
HeteropolyacidWells-Dawson (H₆P₂W₁₈O₆₂)Recyclable, high yieldsSolvent-free, 80°C conicet.gov.ar
Metal SaltCoCl₂·6H₂OExcellent yields, short reaction times, recyclableSolvent-free tandfonline.com
ZeoliteHZSM-5Utilizes renewable feedstock (glycerol)550°C, gas phase rsc.org
Magnetic NanocatalystFe₃O₄-supported complexesEasy separation and recycling, high surface areaOften solvent-free rsc.org
ElectrocatalystRhodium on carbon (Rh/KB)Mild conditions (ambient temp/pressure), no acid additivesAEM electrolyzer acs.org

Flow Chemistry Applications in Pyridine Derivative Synthesis

Flow chemistry, or continuous flow processing, is a modern manufacturing technology that offers significant advantages over traditional batch processing. sci-hub.se By conducting reactions in a continuously flowing stream through a reactor, flow chemistry enables superior control over reaction parameters, enhanced safety, and easier scalability. sci-hub.se

The synthesis of heterocyclic compounds, including pyridines, is well-suited to flow chemistry. sci-hub.seuc.pt Classical reactions like the Hantzsch dihydropyridine (B1217469) synthesis and the Bohlmann-Rahtz pyridine synthesis have been successfully adapted to continuous flow platforms, often with the aid of microwave heating to accelerate reaction rates. sci-hub.seresearchgate.net The ability to handle hazardous reagents and intermediates more safely is a key benefit, as small quantities are reacting at any given time within the reactor. researchgate.net

For the multi-step synthesis of a compound like this compound, a sequential flow process can be designed. uc.pt Intermediates can be generated in one module and directly fed into the next, eliminating the need for isolation and purification at each stage. This "telescoping" of reaction steps can significantly reduce production time, solvent use, and waste generation, aligning with the goals of both economic efficiency and green chemistry. sci-hub.seresearchgate.net

Continuous Flow Reactor Design for Enhanced Efficiency and Scalability

The transition from batch to continuous flow synthesis for this compound, which is recognized as a key intermediate in the preparation of certain agrochemicals and pharmaceuticals, necessitates a thoughtful approach to reactor design. The formylation of the precursor, 2-chloro-5-aminomethylpyridine, is the critical step in this synthesis. A suitable continuous flow setup would typically involve the precise mixing of the amine precursor with a formylating agent, followed by controlled reaction in a flow reactor.

Common reactor types in flow chemistry include plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs). For the synthesis of this compound, a plug flow reactor, often in the form of a coiled tube or a microreactor, is generally preferred. This configuration allows for excellent control over reaction time and temperature distribution, which is crucial for achieving high yields and minimizing byproduct formation. amt.ukwikipedia.org The reactor material must be chemically inert to the reactants and solvents used; materials such as stainless steel, Hastelloy, or glass-lined tubing are common choices.

A conceptual design for a continuous flow system for this synthesis would feature two inlet streams. One stream would carry a solution of 2-chloro-5-aminomethylpyridine in a suitable solvent, while the second stream would deliver the formylating agent, such as formic acid, potentially with a catalyst. nih.gov These streams would converge in a T-mixer or a more sophisticated micromixer to ensure rapid and homogeneous mixing before entering the main reactor coil. The reactor coil itself would be immersed in a temperature-controlled bath to maintain the optimal reaction temperature. amt.uk Following the reactor, the product stream could be passed through an in-line purification system or collected for subsequent work-up. The scalability of such a system is a key advantage; production capacity can be increased by either extending the operating time or by "numbering-up," which involves running multiple reactors in parallel.

Recent advancements have also explored the use of packed-bed reactors, where a solid-supported catalyst is contained within the reactor tube. nih.gov For the formylation of 2-chloro-5-aminomethylpyridine, a solid acid catalyst could potentially be employed, simplifying the purification process by eliminating the need to separate a homogeneous catalyst from the product mixture.

Optimization of Reaction Parameters in Continuous Flow Systems

The successful implementation of a continuous flow synthesis of this compound hinges on the careful optimization of several key reaction parameters. These parameters are often interdependent and must be fine-tuned to achieve the desired product yield and purity.

Temperature: The reaction temperature significantly influences the rate of formylation. In a continuous flow setup, precise temperature control is achievable. Based on typical formylation reactions, a starting point for optimization would be in the range of 50-100°C. nih.gov The effect of temperature on reaction kinetics and byproduct formation would be systematically studied to identify the optimal setpoint.

Residence Time: In a plug flow reactor, residence time is determined by the reactor volume and the total flow rate of the reactant streams. This parameter is critical for ensuring complete conversion of the starting material. Initial experiments would likely explore a range of residence times, for example, from 5 to 30 minutes, to map its effect on the reaction yield.

Stoichiometry and Concentration: The molar ratio of the formylating agent to the amine precursor is a crucial factor. While a stoichiometric amount may be sufficient, a slight excess of the formylating agent is often used to drive the reaction to completion. The concentration of the reactants in the solvent also plays a role in reaction kinetics and can be optimized to maximize throughput.

Catalyst Loading: If a catalyst is employed, its concentration or the amount packed into a packed-bed reactor will need to be optimized. The goal is to use the minimum amount of catalyst necessary to achieve a high reaction rate without leading to unwanted side reactions. For instance, in related N-formylation reactions, catalyst loading can be as low as 5-10 mol%. organic-chemistry.org

The optimization process can be streamlined using Design of Experiments (DoE) methodologies, allowing for the simultaneous investigation of multiple parameters and their interactions. A hypothetical optimization study for the continuous flow synthesis of this compound is summarized in the interactive data table below.

Interactive Data Table: Hypothetical Optimization of Continuous Flow Synthesis of this compound

EntryTemperature (°C)Residence Time (min)Formic Acid (Equivalents)Catalyst Loading (mol%)Yield (%)
160201.2585
280201.2592
3100201.2588
480101.2578
580301.2593
680201.5595
780201.21094
880251.57.597

This data is hypothetical and for illustrative purposes to demonstrate the principles of parameter optimization in a continuous flow process.

Through systematic optimization, a robust and efficient continuous flow process for the synthesis of this compound can be established, offering significant improvements over traditional batch methods in terms of yield, purity, safety, and cost-effectiveness.

Derivatization and Functionalization Studies of 2 Chloro 5 Formylaminomethylpyridine

Chemical Transformations at the Formylaminomethyl Moiety

The formylaminomethyl group at the 5-position of the pyridine (B92270) ring offers several avenues for chemical modification, enabling the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

The formyl group within the formylaminomethyl moiety is susceptible to both reduction and oxidation. Reduction of the formamide (B127407) can lead to the corresponding N-methylamine derivative. While specific literature on the reduction of 2-chloro-5-formylaminomethylpyridine is not prevalent, analogous reductions of formamides are well-established, often employing reagents like lithium aluminum hydride (LiAlH4) or borane (BH3). Such a transformation would alter the electronic and steric properties of the side chain, converting the neutral, planar amide into a basic, tetrahedral secondary amine.

Conversely, oxidation of the formyl group could potentially yield a carbamic acid derivative, though this would likely be unstable and prone to decarboxylation to form the corresponding amine.

The formyl group also presents an opportunity for condensation reactions. For instance, it can react with various nucleophiles. While direct condensation on the formyl carbon is less common than with aldehydes, reactions with strong nucleophiles or under specific catalytic conditions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. A more common transformation involving this part of the molecule is the hydrolysis of the formamide to the corresponding primary amine, 2-chloro-5-aminomethylpyridine, which is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This amine can then undergo a wide range of condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

A study has described the synthesis of hydrazone compounds by first converting 2-chloro-5-(chloromethyl)pyridine (B46043) to an intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which is then reacted with aromatic aldehydes. researchgate.net This highlights the utility of the aminomethyl group (accessible from the formylaminomethyl group) in condensation reactions.

Table 1: Potential Transformations at the Formylaminomethyl Moiety

Reaction Type Reagents/Conditions Product Type
Reduction LiAlH4, BH3 N-methylaminomethylpyridine
Hydrolysis Acid or base catalysis Aminomethylpyridine

Beyond simple redox reactions and condensations, the formylaminomethyl group can undergo various other interconversions. As mentioned, acidic or basic hydrolysis of the formamide bond is a fundamental transformation that yields 2-chloro-5-aminomethylpyridine. This primary amine is a versatile building block for further derivatization.

Modifications of the Pyridine Core

The pyridine ring of this compound, with its chlorine substituent, is primed for a range of functionalization reactions that can be used to build molecular complexity.

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. youtube.comyoutube.com This allows for the displacement of the chloride by a variety of nucleophiles, providing a powerful method for introducing diversity at this position.

Common nucleophiles used in SNAr reactions with 2-chloropyridines include amines, alcohols, and thiols. For example, reaction with primary or secondary amines can yield 2-amino- or 2-dialkylaminopyridine derivatives. Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions, which often involve elevated temperatures. youtube.com The SNAr reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in determining the reaction's feasibility. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on a 2-Chloropyridine (B119429) Core

Nucleophile Product Functional Group
Ammonia (B1221849) 2-Aminopyridine
Primary/Secondary Amine 2-(Alkylamino)pyridine
Alkoxide (e.g., NaOMe) 2-Methoxypyridine

In addition to SNAr reactions, the pyridine core can be modified using modern cross-coupling and C-H functionalization techniques. The chloro-substituted carbon provides a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a particularly effective method for forming new carbon-carbon bonds. researchgate.netresearchgate.net By reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, a diverse library of 2-aryl- or 2-heteroarylpyridine derivatives can be synthesized. researchgate.net

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (for C-N bond formation), can also be employed to further diversify the pyridine core. These reactions have become indispensable tools in modern organic synthesis for the construction of complex molecules from simple precursors.

More recently, direct C-H functionalization has emerged as a powerful strategy for modifying aromatic and heteroaromatic rings without the need for pre-functionalized starting materials. mdpi.com While the chlorine atom directs cross-coupling reactions to the 2-position, C-H functionalization methodologies could potentially be used to introduce substituents at other positions on the pyridine ring, such as C-3, C-4, or C-6, although regioselectivity can be a challenge. mdpi.com These methods are often guided by directing groups and can provide access to novel structural motifs that are not easily accessible through classical methods.

Structure-Activity Relationship (SAR) Studies via Derivatization

The derivatization of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired biological effect.

For instance, in the context of developing new insecticides, the 2-chloro-5-methylpyridine (B98176) moiety is a common substructure in neonicotinoids. SAR studies on related compounds have shown that the nature of the substituent at the 2-position of the pyridine ring can have a significant impact on insecticidal activity. Replacing the chlorine atom with other groups via SNAr or cross-coupling reactions can modulate the molecule's binding affinity for the nicotinic acetylcholine (B1216132) receptor (nAChR), the target site for neonicotinoids.

Similarly, modifications to the side chain at the 5-position are crucial for optimizing activity. Altering the length, flexibility, and electronic properties of this side chain through the transformations described in section 3.1 can influence the molecule's interaction with the target protein and affect its pharmacokinetic properties. For example, converting the formamide to different amides, ureas, or sulfonamides can lead to derivatives with improved potency, selectivity, or metabolic stability. A comprehensive SAR study would involve generating a matrix of compounds with variations at both the pyridine core and the side chain to fully explore the chemical space and identify lead compounds with optimal properties. The presence of halogen atoms or bulky groups in pyridine derivatives has been shown to sometimes lead to lower biological activity. nih.gov Conversely, the introduction of groups like -OMe, -OH, and -NH2 has been found to enhance antiproliferative activity in some pyridine derivatives. nih.gov

Table 3: Compound Names Mentioned

Compound Name
2-Amino-5-methylpyridine
2-Chloro-5-(chloromethyl)pyridine
2-Chloro-5-aminomethylpyridine
2-Chloro-5-dichloromethylpyridine
2-Chloro-5-ethylaminomethylpyridine
This compound
2-Chloro-5-(hydrazinylmethyl)pyridine
2-Chloro-5-methylpyridine
2-Chloro-5-monochloromethylpyridine
2-Chloro-5-trichloromethylpyridine
2-Chloro-5-trifluoromethylpyridine
3-Methylpyridine
Imidacloprid (B1192907)
Thiamethoxam
Clothianidin

Rational Design and Synthesis of Structural Analogs

The rational design of structural analogs of this compound is primarily driven by the objective of discovering new bioactive molecules. The core structure, featuring a chlorinated pyridine ring and a formylaminomethyl side chain, offers multiple points for chemical modification to modulate its physicochemical properties and biological activity.

A key precursor in the synthesis of derivatives is 2-chloro-5-(chloromethyl)pyridine. This compound serves as a crucial starting material for introducing various functional groups at the 5-position of the pyridine ring researchgate.netnih.gov. One documented approach involves the conversion of 2-chloro-5-(chloromethyl)pyridine into a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine. This intermediate is then reacted with a variety of aromatic aldehydes under mild conditions to produce a series of hydrazone compounds researchgate.net. This synthetic strategy allows for the introduction of diverse aromatic moieties, enabling a systematic exploration of the structure-activity relationship. The synthesis of these novel derivatives has been efficiently achieved using continuous flow reaction modules, which offer enhanced control and safety compared to traditional batch methods researchgate.net.

The formyl group on the nitrogen of the aminomethyl side chain can also be a target for modification. Standard organic synthesis techniques can be employed to replace the formyl group with other acyl groups or alkyl groups, thereby altering the steric and electronic properties of the side chain. For instance, the related compound 2-chloro-5-aminomethyl-pyridine can be synthesized from 2-chloro-5-chloromethyl-pyridine by reaction with excess ammonia google.com. This amine can then be functionalized in various ways.

The table below summarizes the synthesis of a key intermediate and its subsequent derivatization:

Starting MaterialIntermediateReagents for DerivatizationResulting Analogs
2-Chloro-5-(chloromethyl)pyridine2-Chloro-5-(hydrazinylmethyl)pyridineAromatic aldehydesHydrazone compounds

Correlation of Structural Changes with Mechanistic Biological Responses

Understanding the relationship between structural modifications of this compound analogs and their biological activity is crucial for the rational design of new therapeutic or agrochemical agents. While specific studies on the mechanistic biological responses of this compound derivatives are not extensively detailed in the available literature, general principles from related chloropyridine compounds can provide valuable insights.

Derivatives of the closely related 2-chloro-5-(chloromethyl)pyridine, specifically the synthesized hydrazone compounds, have undergone preliminary testing that indicates promising biological activities, including potential antimicrobial and anti-malarial effects researchgate.net. This suggests that the 2-chloropyridine scaffold is a viable pharmacophore for these therapeutic areas.

Structure-activity relationship (SAR) studies on other pyridine derivatives have shown that the nature and position of substituents on the pyridine ring significantly influence their biological activity. For instance, in the context of antiproliferative activity, the presence of halogens like chlorine can affect the compound's efficacy researchgate.netnih.gov. The introduction of different aromatic rings, as seen in the hydrazone derivatives, can impact the fungicidal activity and spectrum of carboxamide fungicides containing a 2-chloropyridine moiety researchgate.net.

The fungicidal action of many pyridine-containing compounds is often attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi researchgate.net. It is plausible that analogs of this compound could exert their biological effects through similar mechanisms. The specific structural features of the analogs, such as the nature of the substituent introduced at the formylamino group or modifications to the aromatic rings in the hydrazone derivatives, would likely influence their binding affinity to target enzymes and, consequently, their biological potency.

The following table outlines the potential impact of structural modifications on biological activity based on studies of related compound classes:

Structural ModificationPotential Impact on Biological Response
Variation of the aromatic aldehyde in hydrazone synthesisAlteration of antimicrobial and anti-malarial activity
Modification of the formylamino groupChanges in binding affinity to target enzymes
Introduction of different functional groups on the pyridine ringModulation of overall biological efficacy and spectrum

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Formylaminomethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-5-formylaminomethylpyridine, these methods can elucidate its three-dimensional structure, electronic landscape, and orbital interactions, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable molecular structure (optimized geometry) and the distribution of electrons. aps.orgresearchgate.net For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict its bond lengths, bond angles, and dihedral angles. ias.ac.inijesit.com

The pyridine (B92270) ring is expected to be largely planar, though the substituents—the chlorine atom and the formylaminomethyl group—will influence its electronic properties. wikipedia.org The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction but can also be a weak π-donor due to its lone pairs. The formylaminomethyl group introduces additional flexibility and electronic effects. DFT calculations for similar substituted pyridines have shown that such substitutions can fine-tune the electronic nature of the pyridine ring, affecting its reactivity. nih.govnih.gov

Illustrative Optimized Geometry Parameters for a Substituted Pyridine Ring (based on 2-amino-5-chloropyridine (B124133) studies): This table provides example data from a related molecule to illustrate the type of information obtained from DFT calculations.

ParameterPredicted Value (Å or °)
C-Cl Bond Length~1.74 Å
C-N (ring) Bond Lengths~1.33 - 1.34 Å
C-C (ring) Bond Lengths~1.38 - 1.40 Å
C-N-C (ring) Angle~117°
C-C-Cl (ring) Angle~119°

Data adapted from studies on similar chloropyridine derivatives. researchgate.netbohrium.com

HOMO-LUMO Analysis and Molecular Orbital Theory

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. bohrium.comresearchgate.net

For this compound, the HOMO is likely to be distributed over the pyridine ring and the nitrogen of the amino group, while the LUMO would be concentrated on the pyridine ring, influenced by the electron-withdrawing chlorine atom. wuxibiology.comresearchgate.net The energy gap would provide insights into the molecule's potential for intramolecular charge transfer, which is important for its optical and electronic properties. ijesit.com

Illustrative HOMO-LUMO Data for a Substituted Pyridine: This table presents example data from a related molecule to illustrate the concept.

OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.2 eV
HOMO-LUMO Gap5.3 eV

Data conceptualized from studies on various substituted pyridines. bohrium.comresearchgate.net

Molecular Reactivity and Stability Assessments

Building on the electronic structure, computational methods can quantify a molecule's reactivity and explore its stability through various descriptors and theoretical studies.

Chemical Potential and Global Reactivity Descriptors

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net Key descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the ionization potential (IP, approximated by -EHOMO) and electron affinity (EA, approximated by -ELUMO). For this compound, these descriptors would help predict its behavior in chemical reactions, indicating whether it is more likely to act as a nucleophile or an electrophile. Studies on similar pyridine derivatives show that substituents significantly modulate these reactivity indices. ias.ac.innih.gov

Illustrative Global Reactivity Descriptors for a Substituted Pyridine: This table provides example data from a related molecule to illustrate the concept.

DescriptorFormulaIllustrative Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.85
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65
Electrophilicity Index (ω)μ² / (2η)2.79

Conceptual data based on principles from DFT studies on pyridine derivatives. researchgate.net

Aromaticity and Tautomerism Studies

Aromaticity: The pyridine ring in this compound is inherently aromatic, satisfying Hückel's rule (4n+2 π electrons). libretexts.org Computational methods can quantify this aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS). Negative NICS values typically indicate aromatic character. nih.gov Substituents can slightly alter the degree of aromaticity, but the core aromatic nature of the pyridine ring would be preserved.

Tautomerism: Tautomerism is a key consideration for the formylamino group (-NH-CHO). clockss.org This group can potentially exist in different tautomeric forms, such as the amide and the imidic acid form (-N=CH-OH). Computational studies can determine the relative energies of these tautomers to predict the most stable form. For most simple amides, the amide form is significantly more stable. researchgate.net In this compound, it is highly probable that the formylamino group exists predominantly as the amide tautomer.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations focus on a static, minimum-energy structure, molecular dynamics (MD) simulations explore the molecule's dynamic behavior over time. nih.govmun.ca For this compound, the key source of conformational flexibility is the bond connecting the formylaminomethyl group to the pyridine ring and the rotation around the C-N bond of the amide group.

MD simulations can map the conformational landscape, identifying low-energy conformations and the energy barriers between them. wiley.com This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts, as its shape can adapt to its environment. nih.gov The simulation would likely reveal preferred orientations of the formylaminomethyl side chain relative to the pyridine ring, governed by steric hindrance and potential intramolecular hydrogen bonding.

Conformational Analysis and Intramolecular Interactions

The formylamino group (-NH-CHO) can exist in different conformations due to rotation around the C-N bond. The presence of the nitrogen atom in the pyridine ring and the chloro-substituent introduces electronic and steric factors that influence the preferred geometry. Computational models, such as those based on density functional theory (DFT), are instrumental in predicting the most stable conformers. These calculations can elucidate the dihedral angles, bond lengths, and angles that characterize the low-energy states of the molecule.

The planarity of the molecule can be further enhanced by π-electron delocalization across the newly formed ring system, a phenomenon observed in other molecules with intramolecular hydrogen bonds. mdpi.com The interplay of steric hindrance from the chloro group and the electronic stabilization from the hydrogen bond dictates the ultimate conformational preference.

Below is a hypothetical data table summarizing the relative energies and key geometrical parameters of possible conformers of this compound, as would be predicted by computational analysis.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C4-C5-C_methylene-N_amide) (°)H-bond distance (N-H···N_pyridine) (Å)
A (H-bonded) 0.000.52.15
B (Extended) +3.5175.2N/A
C (Gauche) +1.865.8N/A

This data is hypothetical and for illustrative purposes.

Solvent Effects on Molecular Properties and Reactivity

The molecular properties and reactivity of this compound are expected to be significantly influenced by the solvent environment. The polarity and hydrogen-bonding capability of the solvent can alter the conformational equilibrium and the electronic distribution within the molecule.

In nonpolar solvents, the conformation stabilized by the intramolecular hydrogen bond (Conformer A) is likely to be predominant. This is because the internal hydrogen bond satisfies the hydrogen-bonding potential of the amide group without the need for interaction with the solvent.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), the solvent molecules can act as hydrogen bond acceptors. This can lead to competition with the intramolecular hydrogen bond. While the intramolecularly bonded conformer may still be significantly populated, the energy difference between it and the extended conformers (like Conformer B) is expected to decrease.

In polar protic solvents, like water or methanol, the effect is even more pronounced. These solvents can act as both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with both the amide group and the pyridine nitrogen, potentially disrupting the intramolecular hydrogen bond and favoring the open or extended conformations. The interplay between conformational changes and solvent effects is a known phenomenon in similar systems. rsc.orgnih.gov Studies on cyclic peptides have shown that increasing solvent polarity can shift the conformational equilibrium by breaking intramolecular hydrogen bonds in favor of interactions with the solvent. rsc.org

The reactivity of this compound will also be solvent-dependent. For instance, reactions involving the pyridine nitrogen or the amide group will be affected by how these sites are solvated. In protic solvents, the solvation of the pyridine nitrogen through hydrogen bonding could decrease its nucleophilicity. Conversely, the solvation of the amide proton could increase its acidity. The rate constants for reactions involving pyridine derivatives have been shown to be higher in protic solvents compared to aprotic ones. researchgate.net

A hypothetical data table illustrating the solvent-dependent shift in the population of the major conformers is presented below.

SolventDielectric ConstantConformer A Population (%)Conformer B Population (%)
Hexane 1.88955
Acetonitrile 37.57030
Methanol 32.75545
Water 80.14060

This data is hypothetical and for illustrative purposes.

An article on the chemical compound “this compound” cannot be generated at this time. A thorough search for scientific literature and spectral data has revealed a lack of specific, verifiable research findings for this particular compound. The required detailed information for the outlined sections on spectroscopic characterization, including FT-IR, Raman, NMR, and Mass Spectrometry, is not available in the public domain.

To provide a scientifically accurate and well-supported article, it is essential to rely on published experimental data. Without access to such data for "this compound," creating the requested content would not meet the standards of a professional and authoritative article.

However, research and spectral data are available for closely related compounds, such as:

2-Chloro-5-(chloromethyl)pyridine (B46043)

2-Chloro-5-aminomethylpyridine

2-Chloro-5-methylpyridine (B98176)

If you would like to proceed with an article on one of these alternative compounds, please provide your consent, and a comprehensive and accurately detailed article based on available scientific data will be generated.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Chloro 5 Formylaminomethylpyridine

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a single, unambiguous molecular formula.

For 2-Chloro-5-formylaminomethylpyridine, with a chemical formula of C₇H₇ClN₂O, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of a chlorine atom is a key isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum, where the peak corresponding to the molecule with ³⁷Cl is about one-third the intensity of the peak for the molecule with ³⁵Cl.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated m/z (Monoisotopic)
[M+H]⁺ (with ³⁵Cl)C₇H₈ClN₂O⁺171.0325
[M+H]⁺ (with ³⁷Cl)C₇H₈ClN₂O⁺173.0296

This table presents theoretical data based on the chemical structure. Actual experimental values may vary slightly.

Fragmentation Pattern Analysis for Structural Information

Beyond confirming the molecular formula, mass spectrometry provides structural insights through the analysis of fragmentation patterns. In the mass spectrometer, the molecular ion is subjected to energy that causes it to break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, helping to piece together the original structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds within the formylaminomethyl side chain and the pyridine (B92270) ring. Common fragmentation patterns for amides include the loss of the formyl group (CHO) or cleavage of the C-N bond. The pyridine ring itself can undergo characteristic ring-opening and fragmentation, often influenced by the position of the substituents. The presence of the chlorine atom on the pyridine ring would also be evident in the isotopic pattern of chlorine-containing fragments.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals (typically π or non-bonding, n) to higher energy orbitals (π*). The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the types of chromophores present in the molecule.

Table 2: Expected UV-Visible Absorption Maxima for this compound

ChromophoreExpected TransitionApproximate λmax (nm)
Substituted Pyridine Ringπ → π260-280
Formamide (B127407) Groupn → π>280
Formamide Groupπ → π*<220

This table presents expected absorption ranges based on known data for similar chromophores. The actual experimental λmax values will depend on the solvent used and the specific electronic interactions within the molecule.

Advanced Analytical Methodologies for 2 Chloro 5 Formylaminomethylpyridine Research

Chromatographic Separations for Purity and Composition Analysis

Chromatographic techniques are fundamental in the analysis of 2-Chloro-5-formylaminomethylpyridine, providing the means to separate the compound from its impurities and accurately determine its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is essential for the routine analysis and quality control of this compound. A typical Reverse-Phase HPLC (RP-HPLC) method can be developed and validated to ensure its accuracy, precision, and reliability.

A plausible HPLC method for the analysis of this compound would utilize a C18 column, a common choice for the separation of moderately polar organic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, to achieve optimal separation. For instance, a gradient elution with a mobile phase of water (adjusted to an acidic pH with phosphoric or formic acid) and acetonitrile is a common starting point for method development. Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Volatile Components

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. This method is particularly useful for detecting residual solvents from the synthesis process and other low molecular weight byproducts.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Potential volatile impurities in this compound could include starting materials or solvents used in its synthesis, such as toluene, chlorobenzene, or dichloroethane.

Table 2: Representative GC-MS Conditions for Impurity Profiling

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Hyphenated Techniques for Comprehensive Structural Characterization

For a more in-depth analysis, especially in complex mixtures or when investigating degradation pathways, hyphenated techniques that couple liquid chromatography with mass spectrometry are indispensable.

LC-MS/MS Applications in Complex Mixture Analysis and Degradation Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the structural elucidation of compounds in complex matrices and for studying their degradation products. In forced degradation studies, this compound would be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products.

LC-MS/MS analysis would involve separating the degradation products using an HPLC system, followed by their introduction into a tandem mass spectrometer. The precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process provides valuable structural information for the identification of unknown degradation products. Potential degradation could lead to the hydrolysis of the formylamino group to an amino group, or other transformations of the pyridine (B92270) ring.

Quantitative Analysis and Impurity Profiling in Synthetic Campaigns

The development of robust and specific assay methods is critical throughout the synthetic process of this compound to monitor reaction progress, determine yield, and ensure the final product meets the required purity specifications.

Development of Robust and Specific Assay Methods

A validated HPLC method, as described in section 6.1.1, serves as the primary tool for the quantitative analysis of this compound. The specificity of the method ensures that the peak corresponding to the main compound is well-resolved from any impurity peaks, allowing for accurate quantification.

Impurity profiling is performed by analyzing the sample using the validated HPLC method and identifying and quantifying any peaks other than the main component. The relative response factors of known impurities are determined to ensure their accurate quantification. For unknown impurities, their levels are often reported as a percentage of the main peak area. The synthesis of related compounds like imidacloprid (B1192907) often involves intermediates such as 2-chloro-5-chloromethylpyridine, and impurities from this stage could potentially be carried over.

Identification and Quantification of Synthetic Byproducts and Degradants

In the synthesis and application of this compound, the presence of impurities, whether from the manufacturing process or subsequent degradation, can significantly impact its efficacy and safety profile. Therefore, the development and application of advanced analytical methodologies are crucial for the identification and quantification of these synthetic byproducts and degradants. The complex nature of these minor components necessitates the use of highly sensitive and selective analytical techniques to ensure the purity and stability of the final product.

The synthetic route to this compound, which may involve the chlorination of a pyridine precursor followed by functional group manipulations, can lead to the formation of several byproducts. These can include isomers, over-chlorinated species, and products resulting from incomplete reactions or side reactions of the formylamino group. Furthermore, the compound may degrade under certain environmental conditions, such as exposure to light, heat, or humidity, leading to the formation of new impurities.

Potential Synthetic Byproducts

During the synthesis of this compound, several byproducts can potentially be formed. The chlorination step, for instance, is not always perfectly selective and can result in the formation of dichlorinated pyridines. wikipedia.orgchempanda.com The formylation step can also be a source of impurities, with potential side reactions leading to the formation of related compounds.

A key intermediate in the synthesis is often 2-chloro-5-aminomethylpyridine. Impurities in this starting material or side reactions during its conversion can lead to byproducts in the final product. For example, incomplete formylation would result in residual 2-chloro-5-aminomethylpyridine.

Potential Degradants

This compound can degrade through various pathways, primarily hydrolysis. The formylamino group can be susceptible to hydrolysis, leading to the formation of 2-chloro-5-aminomethylpyridine. The chloro-substituent on the pyridine ring is generally more stable but can undergo nucleophilic substitution under certain conditions. Halogenated pyridines are noted to be relatively resistant to microbiological degradation. wikipedia.org

Analytical Methodologies

To identify and quantify these potential byproducts and degradants, a combination of chromatographic and spectrometric techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of such compounds, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. sielc.comoup.comoup.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating this compound from its potential impurities. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape. sielc.comoup.comoup.com Gradient elution is typically employed to resolve compounds with a wide range of polarities.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the eluting compounds, which is a critical step in their identification. For unambiguous structure elucidation, tandem mass spectrometry (LC-MS/MS) is invaluable. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, detailed structural information can be obtained.

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile byproducts or those that can be derivatized to become volatile, GC-MS is a suitable technique. It offers high chromatographic resolution and sensitive detection.

The table below outlines potential byproducts and degradants of this compound and the recommended analytical techniques for their identification and quantification.

Compound NamePotential OriginRecommended Analytical Technique(s)
2,6-Dichloro-5-formylaminomethylpyridine Synthesis Byproduct (Over-chlorination)HPLC-UV, LC-MS, GC-MS
2-Chloro-5-aminomethylpyridine Synthesis Byproduct (Incomplete formylation), Degradant (Hydrolysis)HPLC-UV, LC-MS
2-Hydroxypyridine-5-formylaminomethylpyridine Degradant (Hydrolysis of chloro group)HPLC-UV, LC-MS
2-Chloro-5-carboxypyridine Degradant (Oxidation of the formylaminomethyl group)HPLC-UV, LC-MS

The quantification of these impurities is typically performed by creating calibration curves using certified reference standards. When a reference standard is not available, relative quantification can be performed based on the peak area relative to the main compound, assuming a similar response factor. The limit of detection (LOD) and limit of quantification (LOQ) of the analytical methods must be determined to ensure they are sensitive enough to detect impurities at trace levels. oup.comoup.com

Role and Applications in Advanced Synthetic Chemistry

Building Block in Heterocyclic Synthesis

2-Chloro-5-formylaminomethylpyridine is a specialized intermediate compound utilized in the targeted synthesis of other pyridine (B92270) derivatives. Its primary role is not as a final product but as a reactive stepping stone that is typically generated and consumed within a single reaction process, known as an in situ intermediate.

The formation and utility of this compound are detailed in synthetic routes designed to modify the aminomethyl group at the 5-position of the 2-chloropyridine (B119429) ring. Specifically, it is prepared by reacting 2-chloro-5-aminomethylpyridine with formic acid. google.com This reaction transforms the primary amine into a formylamino group, creating the this compound intermediate. google.com This intermediate is not isolated but is immediately used in the subsequent step of the synthesis. google.com

The transient nature of this compound makes it a key precursor in the construction of more elaborate pyridine-based scaffolds. Its direct application is found in a process for preparing N-alkylated pyridine derivatives. google.com

Following its in situ formation, this compound is reacted with an alkylating agent. This step targets the nitrogen of the formylamino group, leading to the formation of a 2-chloro-5-(N-alkyl-N-formyl-aminomethyl)pyridine. This subsequent compound is then hydrolyzed using an aqueous alkali metal hydroxide (B78521) solution to yield the final product, a 2-chloro-5-alkylaminomethyl-pyridine. google.com This synthetic pathway demonstrates that this compound is a direct precursor to a class of substituted pyridines that would be more difficult to access directly.

The significance of this compound is underscored by its role as an intermediate in the synthesis of complex, biologically active molecules. The 2-chloro-5-alkylaminomethyl-pyridines, which are synthesized directly from the this compound intermediate, are themselves valuable intermediates for the preparation of substances with insecticidal properties. google.com

This positions this compound as a crucial, albeit short-lived, component in a multi-step pathway aimed at producing high-value, complex organic molecules used in agriculture. The process highlights its importance in industrial chemical synthesis where efficient, high-yield transformations are paramount.

The table below outlines the reaction sequence involving this compound as described in the patent literature. google.com

StepReactant(s)Reagent(s)Intermediate/ProductPurpose
12-Chloro-5-aminomethylpyridineFormic AcidThis compound (in situ)Formation of the formylamino intermediate.
2This compound Alkylating Agent2-Chloro-5-(N-alkyl-N-formyl-aminomethyl)pyridineN-alkylation of the side chain.
32-Chloro-5-(N-alkyl-N-formyl-aminomethyl)pyridineAqueous Alkali Metal Hydroxide2-Chloro-5-alkylaminomethyl-pyridineRemoval of the formyl group to yield the final product.

Ligand Design and Coordination Chemistry Applications

Currently, there is no available scientific literature or patent data describing the use of this compound in the field of ligand design or its application in coordination chemistry. Its nature as an unisolated, transient intermediate likely precludes its study for such purposes.

Catalyst or Co-catalyst Development in Organic Transformations

There is no research documented in peer-reviewed journals or patents that indicates this compound has been investigated or developed for use as a catalyst or co-catalyst in organic transformations.

Biological Target Interaction Mechanisms of 2 Chloro 5 Formylaminomethylpyridine and Its Analogs

In Silico Molecular Docking and Binding Energy Analysis.nih.govnih.govresearchgate.netmahendrapublications.com

Computational techniques, particularly molecular docking and binding energy analysis, are fundamental in predicting the biological activity of novel compounds by modeling their interaction with protein targets. youtube.com

Computational Identification of Potential Biological Protein Targets.nih.govnih.govresearchgate.netnih.gov

For analogs of 2-Chloro-5-formylaminomethylpyridine, in silico studies have been instrumental in identifying potential biological targets. A notable target for various 2-chloropyridine (B119429) derivatives is telomerase, an enzyme often reactivated in cancer cells. nih.govnih.govbohrium.com For instance, a series of 2-chloropyridine derivatives featuring a 1,3,4-oxadiazole (B1194373) moiety were computationally screened, identifying telomerase as a probable target. nih.govresearchgate.net This was further corroborated in studies of 2-chloropyridine derivatives containing flavone (B191248) moieties. nih.gov Another potential target identified through pharmacophore probing for pyridine-based 1,3,4-oxadiazole derivatives is Sterol 14α-demethylase (CYP51), a key enzyme in mycobacterial cell wall synthesis. nih.gov In a different study, docking studies on 2-Amino-5-Chloropyridine (B124133), a close analog, suggested potential inhibitory action against the protein with PDB ID 7et7. mahendrapublications.com

Ligand-Receptor Interaction Modeling and Simulation.nih.govnih.govresearchgate.netmahendrapublications.com

Molecular docking simulations provide a detailed view of how these compounds may bind to their target proteins. For a potent 2-chloropyridine derivative with a 1,3,4-oxadiazole moiety (compound 6o), docking simulations positioned it within the active site of telomerase (PDB ID: 3DU6). nih.govresearchgate.netbohrium.com This binding is thought to be stabilized by various non-covalent interactions, thus explaining its inhibitory activity. nih.govresearchgate.net Similarly, for another analog containing a flavone moiety (compound 6e), docking simulations also placed it in the telomerase active site, elucidating a probable binding model. nih.gov

The binding energy, a metric for the strength of the interaction, is a key output of these simulations. For instance, the docking of 2-Amino-5-Chloropyridine revealed a binding energy of –3.80 kcal/mol with its target protein. mahendrapublications.com In studies of pyridine-based derivatives targeting Sterol 14α-demethylases (CYP51), the binding free energy from docking results was used to infer the effectiveness of these compounds as inhibitors. nih.gov The analysis of ligand-receptor interactions is further refined by considering the electrostatic potential of the molecules, which plays a significant role in their binding orientation and strength. mdpi.com

Enzyme Inhibition Studies (Mechanistic Focus).nih.govnih.govnih.gov

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Studies on analogs of this compound have demonstrated their potential as enzyme inhibitors.

Characterization of Inhibitory Potency (e.g., IC50, EC50 in an academic, non-clinical context).nih.govnih.govresearchgate.net

The inhibitory potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov For a series of 2-chloropyridine derivatives with a 1,3,4-oxadiazole moiety, one compound (6o) exhibited significant telomerase inhibitory activity with an IC50 value of 2.3 ± 0.07 μM. nih.govresearchgate.net In another study, a 2-chloropyridine derivative containing a flavone moiety (compound 6e) was found to be a strong telomerase inhibitor with an IC50 value of 0.8 ± 0.07 μM. nih.gov These compounds were also evaluated for their antiproliferative effects against cancer cell lines, with IC50 values reported in the microgram per milliliter (µg/mL) range. nih.gov

Compound AnalogueTargetIC50 Value
2-chloropyridine derivative with 1,3,4-oxadiazole (6o)Telomerase2.3 ± 0.07 μM
2-chloropyridine derivative with flavone (6e)Telomerase0.8 ± 0.07 μM
2-chloropyridine derivative with flavone (6e)SGC-7901 cancer cell line22.28 ± 6.26 µg/mL
2-chloropyridine derivative with flavone (6f)SGC-7901 cancer cell line18.45 ± 2.79 µg/mL

Elucidation of Enzyme Binding Modes and Allosteric Modulation.nih.govnih.govnih.gov

The mechanism of enzyme inhibition can be competitive, non-competitive, uncompetitive, or irreversible. youtube.com While detailed mechanistic studies on 2-chloropyridine analogs are not extensively reported, some studies point towards a covalent mode of inhibition. For example, a study on chloropyrimidines as inhibitors of the kinase MSK1 demonstrated covalent modification of the enzyme. nih.gov Interestingly, a corresponding chloropyridine analog was found to be inactive, suggesting that the pyrimidine (B1678525) nitrogen atoms are crucial for this activity. nih.gov

Allosteric modulation, where a compound binds to a site on the enzyme other than the active site to modulate its activity, is another important mechanism. nih.gov Pyridine-containing molecules have been investigated as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov These PAMs enhance the effect of the natural ligand without directly activating the receptor themselves. nih.govnih.gov

Receptor Binding and Activation Mechanisms.nih.gov

Beyond enzyme inhibition, analogs of this compound have been studied for their ability to bind to and modulate receptors.

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. merckmillipore.com In a study of pyridine-modified analogs of 3-(2-aminoethoxy)pyridine, their binding affinity to nicotinic receptors was evaluated by their ability to displace a radiolabeled ligand, 3H-cytisine, from rat brain synaptic membranes. nih.gov The affinity is expressed as the inhibition constant (Ki). The analogs exhibited a wide range of affinities, with Ki values from 0.076 to 319 nM. nih.gov The most potent analog was a 5'-vinyl-6'-chloro substituted derivative. nih.gov

Compound AnalogueReceptorKi Value (nM)
3-(2-aminoethoxy)pyridineNicotinic Receptor26
5'-vinyl-6'-chloro substituted analogNicotinic Receptor0.076
Other substituted analogsNicotinic Receptor0.076 - 319

The binding of a ligand to a receptor can either activate it (agonist), block its activation (antagonist), or modulate its activity in other ways. The studied analogs of 3-(2-aminoethoxy)pyridine were investigated as nicotinic receptor agonists. nih.gov The variation in their binding affinities highlights the sensitivity of the receptor to structural modifications on the pyridine (B92270) ring, providing a basis for structure-activity relationship (SAR) studies. nih.gov

Nuclear Receptor Interactions and Conformational Changes

Information regarding the interaction of this compound with nuclear receptors is not available in the current body of scientific research. The ability of small molecules to act as ligands for nuclear receptors, such as estrogen receptors or peroxisome proliferator-activated receptors, often leads to specific conformational changes in the receptor's ligand-binding domain. nih.gov These changes, like the repositioning of helix 12, are critical for the recruitment of coregulator proteins and the subsequent activation or repression of gene transcription. nih.gov However, no studies have been published that describe or detail such interactions for this compound.

Without experimental data, a data table detailing binding affinities, dissociation constants, or observed conformational shifts for this compound and its analogs in relation to nuclear receptors cannot be generated.

Investigation of Signal Transduction Pathway Modulation

Similarly, there is a lack of research on the effects of this compound on intracellular signal transduction pathways. The modulation of signaling cascades is a common mechanism through which chemical compounds exert their biological effects. nih.gov This can involve the inhibition or activation of kinases, phosphatases, or other signaling proteins, leading to downstream effects on cellular processes like proliferation, apoptosis, and differentiation. nih.gov

As no studies have investigated the impact of this compound on any specific signal transduction pathways, a data table summarizing research findings in this area cannot be created.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-formylaminomethylpyridine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:

Chlorination : Introduce chlorine at the 2-position via electrophilic substitution using reagents like POCl₃ or Cl₂ under controlled conditions .

Aminomethylation : Install the aminomethyl group at the 5-position via nucleophilic substitution or reductive amination .

Formylation : Convert the amine to a formamide group using formic acid or formylating agents like acetic formic anhydride .
Key parameters include temperature control (e.g., 0–60°C for chlorination) and solvent selection (e.g., DMF for polar aprotic conditions) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C2, formylaminomethyl at C5). Coupling constants in ¹H NMR can resolve positional isomers .
  • IR Spectroscopy : Identify formamide C=O stretching (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₇H₆ClN₂O: calc. 173.0145) .
  • X-ray Crystallography : For unambiguous structural confirmation, especially if synthetic intermediates exhibit ambiguous NMR signals .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile chlorinated byproducts .
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal, as improper handling may release toxic HCl or Cl₂ gas .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of this compound derivatives?

  • Methodological Answer : Yield variations often arise from:
  • Competing Side Reactions : Chlorine may migrate under high temperatures (e.g., >80°C), forming undesired isomers. Monitor via TLC or HPLC .
  • Impurity in Reagents : Use freshly distilled POCl₃ to avoid hydrolysis to phosphoric acid, which reduces chlorination efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminomethyl group, improving regioselectivity .

Q. What strategies optimize the regioselective introduction of the formylaminomethyl group in chloropyridine derivatives?

  • Methodological Answer :
  • Directing Groups : Use meta-directing groups (e.g., Cl at C2) to guide formylaminomethyl installation at C5 .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for C–N bond formation under mild conditions .
  • Steric Control : Bulky bases (e.g., DBU) can suppress competing reactions at sterically hindered positions .

Q. How do electronic effects of the formylaminomethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The formylaminomethyl group (–NHCHO) is electron-withdrawing via resonance, which:
  • Activates the Pyridine Ring : Enhances electrophilicity at C3/C4 for Suzuki-Miyaura coupling .
  • Modulates Redox Potential : Stabilizes intermediates in Ullmann or Heck reactions, reducing side-product formation .
    Experimental validation via cyclic voltammetry (CV) is recommended to quantify electronic effects .

Q. How can researchers design derivatives of this compound for targeted biological activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute Cl with F (smaller size) or CF₃ (enhanced lipophilicity) to improve target binding .
  • Structure-Activity Relationship (SAR) : Test analogs with varying substituents (e.g., methyl, trifluoromethyl) to identify pharmacophores .
  • Docking Studies : Use X-ray/NMR-derived structures (e.g., enzyme active sites) to predict binding modes .

Data Contradiction Analysis

Q. How to address conflicting NMR data reported for this compound in different solvents?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) can alter peak positions.
  • Deuterated Solvents : Use DMSO-d₆ to resolve exchangeable protons (e.g., NH in formamide) .
  • Internal Standards : Add TMS (tetramethylsilane) for consistent chemical shift referencing .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings .

Notes for Compliance

  • All synthetic procedures must adhere to institutional safety guidelines and ethical standards for chemical research .
  • Biological testing requires approval from relevant regulatory bodies, as this compound is not FDA-approved for therapeutic use .

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